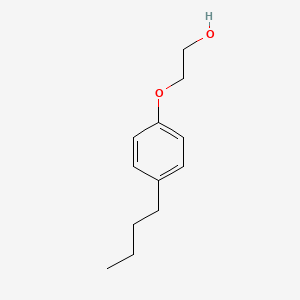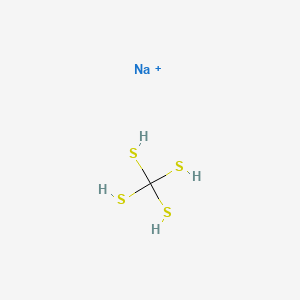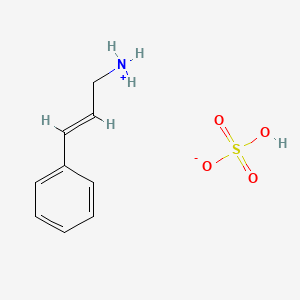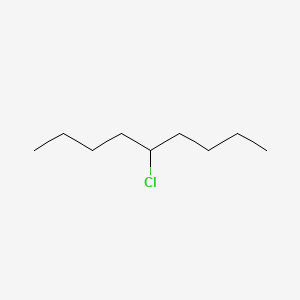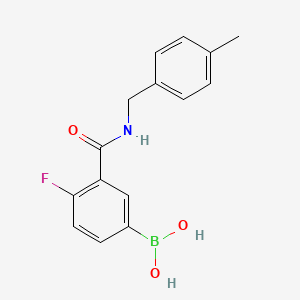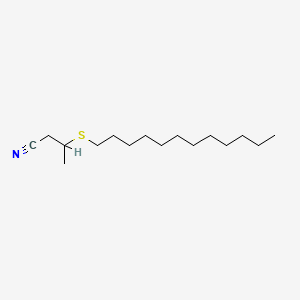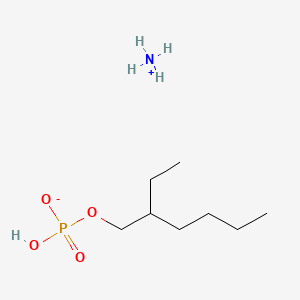
Ammonium 2-ethylhexyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 2-ethylhexyl hydrogen phosphate is an organophosphorus compound with the chemical formula C₁₆H₃₅O₄P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphate group bonded to a 2-ethylhexyl group and an ammonium ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 2-ethylhexyl hydrogen phosphate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out in a reaction kettle, where the molar ratio of phosphorus oxychloride to 2-ethylhexanol is maintained at 1:1.5-2.5. The mixture is stirred continuously at a temperature of 15-25°C for 1-3 hours. The generated hydrogen chloride gas is removed, and the reaction is continued for an additional 0.5-2 hours. The temperature is then raised to 40-70°C, and the reaction is allowed to proceed for 1-4 hours. Finally, an aqueous sodium hydroxide solution is added to neutralize the mixture, followed by washing, filtration, and distillation to obtain the product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium 2-ethylhexyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions where the 2-ethylhexyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Strong acids such as hydrochloric acid or sulfuric acid are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Substitution: Various alkylating agents or arylating agents can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and 2-ethylhexanol.
Oxidation: Higher oxidation state phosphorus compounds.
Substitution: Alkyl or aryl substituted phosphates.
Applications De Recherche Scientifique
Ammonium 2-ethylhexyl hydrogen phosphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ammonium 2-ethylhexyl hydrogen phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. It can also interact with lipid bilayers, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-ethylhexyl) phosphate
- Di(2-ethylhexyl) phosphate
- Tris(2-ethylhexyl) phosphate
Uniqueness
Ammonium 2-ethylhexyl hydrogen phosphate is unique due to the presence of the ammonium ion, which imparts distinct physicochemical properties compared to its analogs. This compound exhibits different solubility, reactivity, and biological activity, making it suitable for specific applications where other similar compounds may not be effective .
Propriétés
Numéro CAS |
85222-97-5 |
|---|---|
Formule moléculaire |
C8H22NO4P |
Poids moléculaire |
227.24 g/mol |
Nom IUPAC |
azanium;2-ethylhexyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.H3N/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H2,9,10,11);1H3 |
Clé InChI |
AUZYDJMRJRSCDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COP(=O)(O)[O-].[NH4+] |
Numéros CAS associés |
85909-58-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


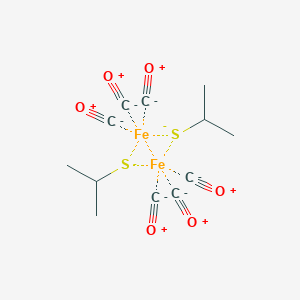
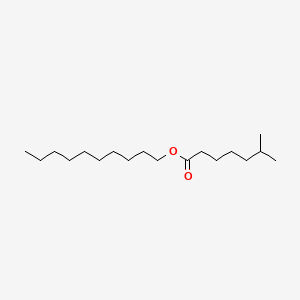
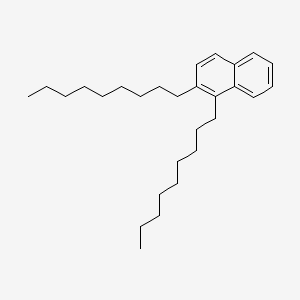
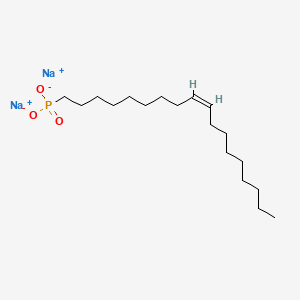
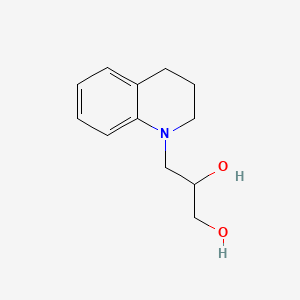

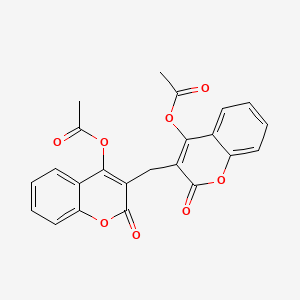
![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
